molecular formula C12H20N2Si2 B1357002 3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile CAS No. 827616-49-9

3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile

Cat. No. B1357002
M. Wt: 248.47 g/mol
InChI Key: OACKXRICLZHJSJ-UHFFFAOYSA-N
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Description

“3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile” is a heterocyclic organic compound with the molecular formula C12H20N2Si2 . It has a molecular weight of 248.471600 g/mol . The IUPAC name for this compound is 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile .


Molecular Structure Analysis

The molecular structure of “3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile” can be represented by the canonical SMILES string: CSi©C1=CN=CC(=C1C#N)Si©C .


Physical And Chemical Properties Analysis

The exact mass of “3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile” is 248.11700 . It has 2 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

  • Synthesis of Vitamin B6
    The compound has been utilized in the synthesis of vitamin B6 through a process involving cocyclization and electrophilic substitution, which demonstrates its role in constructing tetrasubstituted pyridines (Parnell & Vollhardt, 1985).

  • Chromatography Applications
    In gas-liquid chromatography, bis(trimethylsilyl)acetamide, closely related to the compound , is used for silylation of lipolysis products, indicating its utility in analytical chemistry (Tallent & Kleiman, 1968).

  • Precursor to Non-Linear Optical Chromophores
    3,5-Bis(trimethylsilyl)-4-thiophenoxypyridine, a derivative, serves as a precursor for creating pyridylidene merocyanines, which have potential in non-linear optical applications due to the bulkiness at specific positions (Kay & Woolhouse, 2001).

  • Catalyst in Carbonyl Hydrosilylation
    Bis(imino)pyridine iron complexes, related to the compound, are used as precatalysts for the chemo- and regioselective reduction of aldehydes and ketones, showcasing its role in organic synthesis (Tondreau, Lobkovsky, & Chirik, 2008).

  • Building Blocks in Organic Synthesis
    The compound has been used to synthesize bicyclic nitrogen-containing lactones via nucleophilic addition, highlighting its versatility in organic compound synthesis (Rudler, Denise, Parlier, & Daran, 2002).

  • Synthesis of Substituted Pyridine Derivatives
    A related compound, 3,5-diacetyl-2,6-dimethylpyridine, has been used to synthesize various substituted pyridine derivatives, demonstrating its utility in the creation of novel organic molecules (Zhang et al., 2009).

  • Formation of Pyridinium Cations
    The reaction of bis(trimethylsilyl)methyl pyridines to form pyridinium ions shows the compound's utility in generating distinct chemical species with potential applications in organic chemistry (Hassall, Schiesser, & White, 2007).

  • Synthesis of Pyridine-Pyrimidine Derivatives
    The compound has been used in the efficient synthesis of pyridine-pyrimidine derivatives, indicating its role in creating complex organic structures (Rahmani et al., 2018).

  • Synthesis of Acyclonucleosides
    The compound's derivatives have been used for the synthesis of acyclonucleosides, showing its application in nucleoside chemistry (Ubasawa, Takashima, & Sekiya, 1995).

  • Creation of Amino-Chromeno Pyridinones
    Its derivatives have been used for synthesizing amino-chromeno pyridinones, demonstrating its application in the synthesis of diverse organic compounds (Kibou et al., 2016).

properties

IUPAC Name

3,5-bis(trimethylsilyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2Si2/c1-15(2,3)11-8-14-9-12(10(11)7-13)16(4,5)6/h8-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACKXRICLZHJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CN=CC(=C1C#N)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479393
Record name 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(trimethylsilyl)pyridine-4-carbonitrile

CAS RN

827616-49-9
Record name 3,5-bis(trimethylsilyl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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